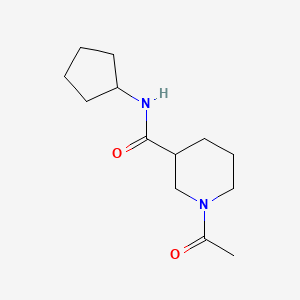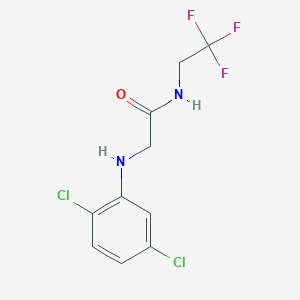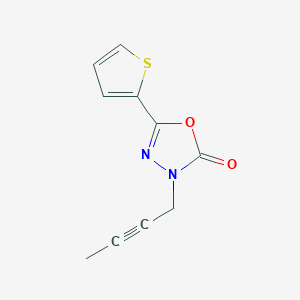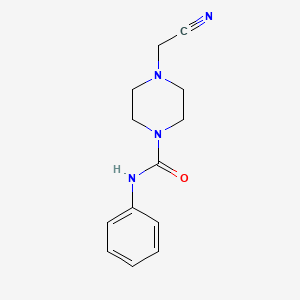![molecular formula C10H18N2O2 B7565389 N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)
N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide, also known as CP94, is a compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide is not fully understood, but it is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory molecules such as prostaglandins. By inhibiting COX-2, N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide is able to reduce inflammation and protect against neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of pro-inflammatory cytokine production, and the protection of neurons from oxidative stress. Additionally, N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide has been found to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide is its potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of a variety of diseases. However, there are also some limitations to using N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide in lab experiments, including its low solubility in water and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide, including the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the exploration of its potential therapeutic applications in other fields of medicine. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide and to identify any potential side effects or toxicity issues. Overall, N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide is a promising compound that has the potential to make a significant impact in the field of medicine.
Méthodes De Synthèse
N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide can be synthesized through a multi-step process that involves the reaction of 2,2-dimethylpropanoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopropylamine to produce the amide product, which is subsequently oxidized to yield N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. The compound has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)9(14)11-6-8(13)12-7-4-5-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLKWFMJIKIBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)




![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)
![3-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-5-methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B7565381.png)
